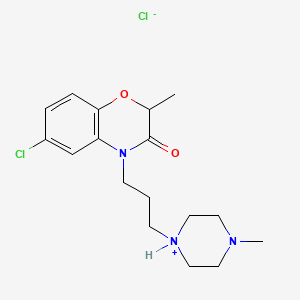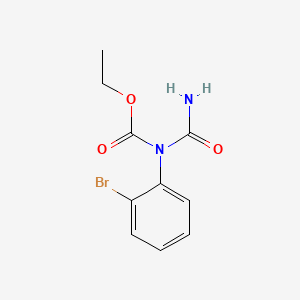
ethyl N-(2-bromophenyl)-N-carbamoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl group, a bromophenyl group, and a carbamoylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-bromophenyl)-N-carbamoylcarbamate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-bromophenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Carbamoylation: The amine group reacts with ethyl chloroformate to form the carbamoylcarbamate structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl group.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding amine and ethyl carbamate .
Applications De Recherche Scientifique
Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl N-(2-bromophenyl)-N-carbamoylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the carbamoylcarbamate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-bromophenyl)acetamide: This compound has a similar bromophenyl group but differs in the presence of an acetamide moiety.
N-(2-bromophenyl)carbamate: This compound lacks the ethyl group and has a simpler structure.
Uniqueness
Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
71235-94-4 |
|---|---|
Formule moléculaire |
C10H11BrN2O3 |
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
ethyl N-(2-bromophenyl)-N-carbamoylcarbamate |
InChI |
InChI=1S/C10H11BrN2O3/c1-2-16-10(15)13(9(12)14)8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H2,12,14) |
Clé InChI |
BTPKCEPCEQYPJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C1=CC=CC=C1Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
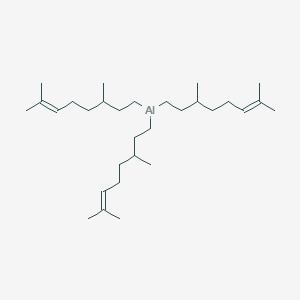
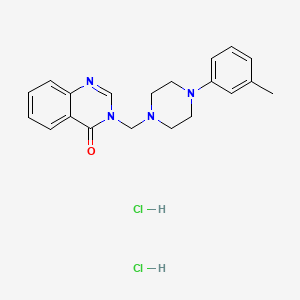
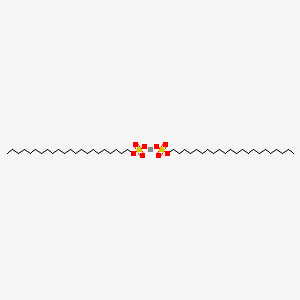
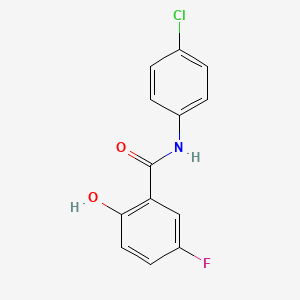
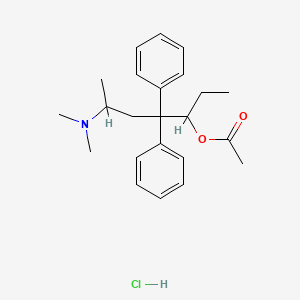

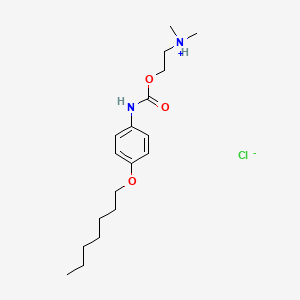
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
